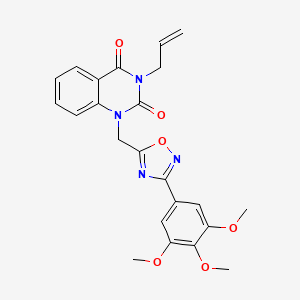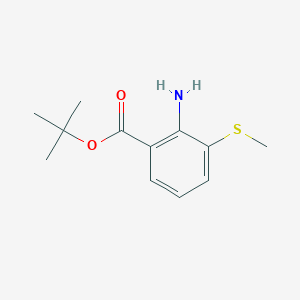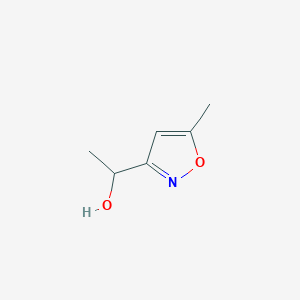
3-allyl-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H22N4O6 and its molecular weight is 450.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Alkylation and Bromination Studies : The compound's derivative, 1-allyl-3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione, has been studied for alkylation and subsequent bromination. This research contributes to understanding the bromination route of 1-allyl-substituted 2-oxo azaheterocycles (Ukrainets et al., 2011).
Functionalization and Reactivity : Research on differently functionalized cyclopentenediones related to the compound has shown significant chemical reactivity, leading to various substitution products. This indicates potential for diverse chemical applications (Egorov et al., 2019).
Synthesis of Allylamine Derivatives : The compound's framework is utilized in iodine-catalyzed reactions to produce allylamine derivatives, highlighting its role in synthesizing valuable chemical intermediates (Zhang et al., 2014).
Molecular Structure and Spectroscopic Studies : N- and S-alkylated derivatives of related quinazolin-4(3H)-one compounds have been synthesized, offering insights into the molecular structure and reactivity of this class of compounds (Hagar et al., 2016).
Phosphoryl Trichloride Reaction : The reaction of quinazoline-2,4(1H,3H)-dione with cyclic amines and phosphoryl trichloride has been studied, indicating potential for synthesizing novel quinazoline derivatives (Yoshida et al., 1991).
Biological and Pharmaceutical Applications
Synthesis of Bioactive Compounds : The structure of the compound is relevant in synthesizing bioactive 1,2,4-oxadiazole natural product analogs, indicating potential pharmaceutical applications (Maftei et al., 2013).
Herbicidal Activity : Derivatives of quinazoline-2,4-dione have been synthesized and evaluated for herbicidal activity. This research demonstrates the compound's relevance in agricultural applications (Wang et al., 2014).
Cytotoxic Activity in Cancer Research : Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, related to the compound, has shown potent cytotoxic activities against cancer cell lines, suggesting its potential in cancer therapy (Deady et al., 2003).
Synthesis of Antagonists : Studies have been conducted on derivatives such as 1-allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione for the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists, indicating its importance in neuroscience research (Xun et al., 2004).
Synthesis of Dideoxynucleosides : The compound's framework has been utilized in synthesizing 5′-azido- and 5′-amino-2′,5′-dideoxynucleosides, highlighting its role in the development of novel nucleoside analogs (El‐Barbary et al., 1995).
Propriétés
IUPAC Name |
3-prop-2-enyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6/c1-5-10-26-22(28)15-8-6-7-9-16(15)27(23(26)29)13-19-24-21(25-33-19)14-11-17(30-2)20(32-4)18(12-14)31-3/h5-9,11-12H,1,10,13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORQWDJLVFJGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2555763.png)

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B2555768.png)
![5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2555769.png)


![2-[(2-HYDROXYETHYL)AMINO]-3-[(NAPHTHALEN-2-YL)CARBAMOYL]PROPANOIC ACID](/img/structure/B2555774.png)

![2-[[5-(3-Methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2555776.png)




![8-(4-methoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2555786.png)
